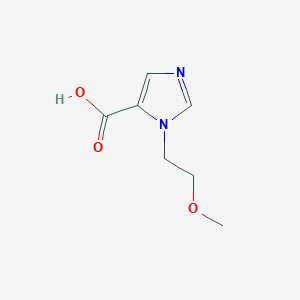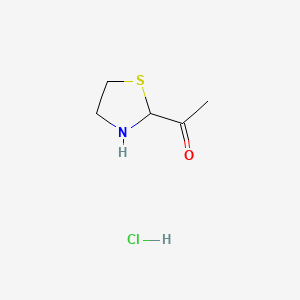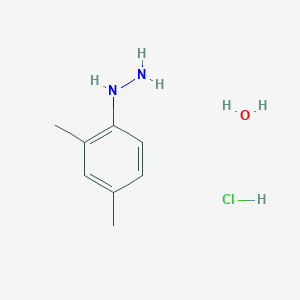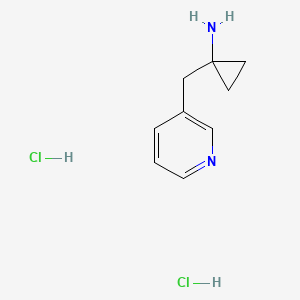
1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid (MEICA) is a chemical compound that belongs to the class of imidazole derivatives. It has been widely used in scientific research due to its unique chemical properties and potential applications in various fields. In
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition
Imidazole derivatives, including compounds structurally related to "1-(2-Methoxyethyl)-1H-imidazole-5-carboxylic acid," have been explored for their corrosion inhibition properties. For example, a study on the corrosion inhibition efficacy of imidazole derivatives on mild steel in acidic solutions showed that these compounds exhibit high corrosion inhibition efficiency, with some derivatives achieving up to 96% efficiency. The study highlighted the potential of imidazole derivatives as corrosion inhibitors through a combination of experimental methods and quantum chemical calculations (Prashanth et al., 2021).
Metal-Organic Frameworks (MOFs)
Imidazole dicarboxylates, which share a functional group similarity with "this compound," have been utilized as spacers in the construction of transition-metal coordination polymers. These materials demonstrate a strong coordination ability and various coordination modes, leading to polymers with potential applications in catalysis, gas storage, and separation (Xiong et al., 2013).
Biomimetic Complexes
The role of imidazole-based compounds in biomimetic complexes has been explored, with studies demonstrating their utility in mimicking biological processes and structures. For instance, nickel and copper biomimetic complexes with N-heterocyclic dicarboxylic ligands have been synthesized, showcasing the versatility of imidazole dicarboxylic acids in modeling biological systems (Materazzi et al., 2013).
Fluorescence Sensing
Lanthanide-based metal-organic frameworks (MOFs) constructed with imidazole dicarboxylate ligands have demonstrated potential as fluorescence sensors. These frameworks exhibit selective sensitivity to benzaldehyde derivatives, making them suitable for applications in chemical sensing (Shi et al., 2015).
Synthetic Applications
Imidazole derivatives are pivotal in organic synthesis, serving as intermediates in the production of various pharmaceuticals. A process intensified flow synthesis of 1H-4-substituted imidazoles highlights the importance of these compounds in the continuous production of significant pharmaceuticals, such as Daclatasvir, an NS5A inhibitor (Carneiro et al., 2015).
Eigenschaften
IUPAC Name |
3-(2-methoxyethyl)imidazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-12-3-2-9-5-8-4-6(9)7(10)11/h4-5H,2-3H2,1H3,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJJIEYLSISFABS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=NC=C1C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2727878.png)
![Cis-Tert-Butyl 4A-Ethyl Hexahydro-2H-Pyrano[3,2-C]Pyridine-4A,6(7H)-Dicarboxylate](/img/structure/B2727880.png)





![Tert-butyl N-[[4-(aminomethyl)-1,3-thiazol-2-yl]methyl]carbamate](/img/structure/B2727891.png)



![3-(3-methylbenzyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2727896.png)
